Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)
Overview
Description
Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) is a calcium salt of a derivative of the amino acid methionine. This compound is known for its role in various biological processes and is often used as a dietary supplement to support muscle health and growth. It is particularly noted for its ability to enhance protein synthesis and reduce muscle breakdown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) typically involves the reaction of ®-2-hydroxy-4-(methylthio)butyric acid with a calcium source, such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to filtration to remove any impurities, followed by drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Esters and ethers of the original compound.
Scientific Research Applications
Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential benefits in muscle health, particularly in conditions like sarcopenia and muscle wasting.
Industry: Used in the formulation of dietary supplements and animal feed to promote growth and health.
Mechanism of Action
The compound exerts its effects primarily through its role in protein metabolism. It enhances protein synthesis by providing a source of methionine, an essential amino acid. Additionally, it reduces muscle breakdown by inhibiting proteolytic pathways. The molecular targets include enzymes involved in protein synthesis and degradation, as well as signaling pathways that regulate muscle growth and repair.
Comparison with Similar Compounds
Similar Compounds
Calcium β-hydroxy-β-methylbutyrate: Another calcium salt used for similar purposes in muscle health.
Methionine: The parent amino acid from which the compound is derived.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions in the body.
Uniqueness
Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) is unique due to its specific structure, which combines the benefits of calcium supplementation with the metabolic advantages of methionine derivatives. This dual functionality makes it particularly effective in promoting muscle health and growth.
Properties
IUPAC Name |
calcium;(2R)-2-hydroxy-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVDWASZFDIEH-KDAOEQPASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)[O-])O.CSCC[C@H](C(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71597-86-9 | |
Record name | Desmeninol calcium, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071597869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium bis[(R)-2-hydroxy-4-(methylthio)butyrate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMENINOL CALCIUM, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE80K6KLC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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